N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
Description
N-(2-(1-Methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a synthetic sulfonamide derivative characterized by a complex heterocyclic framework. Its structure integrates a dihydrobenzo[1,4]dioxine sulfonamide core, a piperidine moiety, and a 1-methylindoline group. This compound is hypothesized to exhibit pharmacological activity due to its structural similarity to sulfonamide-based enzyme inhibitors or receptor modulators.
Properties
IUPAC Name |
N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-piperidin-1-ylethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O4S/c1-26-12-9-19-15-18(5-7-21(19)26)22(27-10-3-2-4-11-27)17-25-32(28,29)20-6-8-23-24(16-20)31-14-13-30-23/h5-8,15-16,22,25H,2-4,9-14,17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYOISNUABYOTQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNS(=O)(=O)C3=CC4=C(C=C3)OCCO4)N5CCCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a comparative analysis based on structural and pharmacological features inferred from the evidence and general chemical knowledge:
Structural Comparison
Limitations of Available Evidence
The absence of direct data on the target compound or its structural analogs in the provided evidence precludes a robust comparative analysis.
Q & A
Q. What are the key considerations for designing a synthetic route for this compound?
- Methodological Answer : The synthesis requires multi-step optimization, including:
- Nucleophilic substitutions (e.g., sulfonamide coupling) under basic conditions (NaOH or triethylamine) to ensure efficient bond formation .
- Solvent selection (e.g., DMF or DCM) to balance reactivity and solubility of intermediates .
- Temperature control (room temp to reflux) to minimize side reactions and improve regioselectivity .
- Purification strategies (e.g., column chromatography or recrystallization) to isolate high-purity products .
Q. Which analytical techniques are critical for characterizing the structural integrity of this compound?
- Methodological Answer : Use a combination of:
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and stereochemistry .
- High-resolution mass spectrometry (HRMS) to verify molecular weight and fragmentation patterns .
- X-ray crystallography for absolute configuration determination, particularly for chiral centers .
- HPLC to assess purity (>95% recommended for biological assays) .
Q. What are common stability challenges during storage, and how to mitigate them?
- Methodological Answer : Stability issues arise from:
- Hydrolysis of sulfonamide groups in humid environments. Store under inert gas (N₂/Ar) at -20°C .
- Oxidation of dihydrobenzo[d]oxazine rings . Use antioxidants (e.g., BHT) in lyophilized formulations .
- Photodegradation . Protect from light using amber vials and conduct accelerated stability studies under ICH guidelines .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yield in multi-step syntheses?
- Methodological Answer : Apply Design of Experiments (DoE) to systematically vary parameters:
- Temperature : Optimize using gradient reactors to identify ideal ranges for exothermic steps .
- Catalyst loading : Screen palladium or copper catalysts for cross-coupling steps (e.g., Suzuki-Miyaura) .
- Solvent polarity : Test mixed solvents (e.g., THF/H₂O) to enhance solubility of hydrophobic intermediates .
- Real-time monitoring : Use in-situ FTIR or Raman spectroscopy to track reaction progress and adjust conditions dynamically .
Q. What strategies resolve discrepancies between in vitro and in vivo efficacy data?
- Methodological Answer : Address discrepancies via:
- Pharmacokinetic profiling : Measure bioavailability, half-life, and tissue distribution using LC-MS/MS .
- Metabolite identification : Incubate with liver microsomes to detect active/inactive metabolites .
- Protein binding assays : Assess plasma protein binding (e.g., using equilibrium dialysis) to explain reduced free drug concentrations .
- Dose-response recalibration : Adjust dosing regimens in animal models to match in vitro IC₅₀ values .
Q. How to conduct SAR studies to identify critical functional groups?
- Methodological Answer : Implement a three-tier SAR approach :
- Core scaffold modifications : Synthesize analogs with variations in the indoline or piperidine rings to assess target binding .
- Functional group replacements : Substitute sulfonamide with carboxamide or urea groups to evaluate potency changes .
- In silico docking : Use Schrödinger Suite or AutoDock to predict binding affinities to target proteins (e.g., kinase domains) .
- Free-energy perturbation (FEP) : Quantify binding energy contributions of specific substituents .
Q. How to integrate computational chemistry into target engagement studies?
- Methodological Answer : Combine molecular dynamics (MD) and experimental validation :
- Docking simulations : Identify putative binding pockets using Glide or GOLD .
- MD trajectory analysis : Simulate ligand-receptor interactions over 100+ ns to assess stability of binding poses .
- Alanine scanning mutagenesis : Validate computational predictions by mutating key residues and measuring ΔIC₅₀ .
- SPR/Biacore : Quantify binding kinetics (kₐₙ/kₒff) to correlate with docking scores .
Data Contradiction Analysis
- Example : Conflicting solubility data in DMSO (e.g., 10 mM vs. 5 mM reports).
- Resolution :
Replicate experiments using standardized DMSO lot numbers (hygroscopicity varies).
Use dynamic light scattering (DLS) to detect aggregation at high concentrations .
Validate with alternative solvents (e.g., DMA or NMP) for comparison .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
